molecular formula C9H12N2O2 B12738148 Acetamide, 2-((2-methoxyphenyl)amino)- CAS No. 88203-07-0

Acetamide, 2-((2-methoxyphenyl)amino)-

Cat. No.: B12738148
CAS No.: 88203-07-0
M. Wt: 180.20 g/mol
InChI Key: HVQGUIQVKSROJF-UHFFFAOYSA-N
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Description

Crystallographic Analysis and Hirshfeld Surface Investigations

The compound crystallizes in the orthorhombic system with space group P b c a, featuring unit cell parameters a = 9.5115 Å, b = 18.7385 Å, and c = 10.0216 Å. The asymmetric unit contains one molecule with bond lengths characteristic of amide derivatives:

  • N1–C2: 1.347 Å (single bond character)
  • C2–O2: 1.2285 Å (partial double bond character)

Hirshfeld surface analysis reveals the following intermolecular interactions:

Interaction Type Contribution (%)
H⋯H 53.9
C⋯H/H⋯C 21.4
O⋯H/H⋯O 21.4
N⋯H/H⋯N 1.7

Data derived from similar N-(2-methoxyphenyl)acetamide derivatives show comparable packing patterns, with π–π stacking distances of 3.631 Å between aromatic systems.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear Magnetic Resonance (NMR):
The ¹H NMR spectrum in dimethyl sulfoxide-d₆ exhibits:

  • Methoxy singlet at δ 3.82 ppm (3H)
  • Acetamide methyl group at δ 2.179 ppm
  • Aromatic protons between δ 6.856–7.97 ppm

¹³C NMR data shows key signals at:

  • Carbonyl carbon: 168.5 ppm
  • Methoxy carbon: 55.3 ppm

Infrared Spectroscopy:
Characteristic absorption bands include:

  • N–H stretch: 3295 cm⁻¹
  • Amide I (C=O): 1675 cm⁻¹
  • Amide II (N–H bend): 1534 cm⁻¹

Ultraviolet-Visible Spectroscopy:
Solutions in dimethylformamide (2 × 10⁻⁵ M) show:

  • π–π* transition: 300–350 nm
  • Charge-transfer band: 380–450 nm

Conformational Analysis Through Torsional Angle Evaluation

The amide group exhibits a twisted conformation relative to the methoxyphenyl ring, as evidenced by:

  • C3–N1–C2–O2 torsion: −2.5°
  • C3–N1–C2–C1 torsion: 176.5°

This non-planarity reduces resonance between the amide and aromatic systems, confirmed by the C2–O2 bond length (1.2285 Å) being intermediate between single (1.43 Å) and double (1.21 Å) bonds.

Electronic Structure Determination via X-Ray Diffraction

X-ray diffraction data reveals:

Parameter Value
C2–O2 bond length 1.2285 Å
N1–C2–O2 bond angle 120.7°
C3–C8 ring planarity RMSD 0.0019 Å

Properties

CAS No.

88203-07-0

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

2-(2-methoxyanilino)acetamide

InChI

InChI=1S/C9H12N2O2/c1-13-8-5-3-2-4-7(8)11-6-9(10)12/h2-5,11H,6H2,1H3,(H2,10,12)

InChI Key

HVQGUIQVKSROJF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NCC(=O)N

Origin of Product

United States

Preparation Methods

Reaction Conditions:

Procedure:

  • A nitrile compound is dissolved in water.
  • Sodium azide is added to the mixture.
  • The reaction mixture is stirred vigorously in an oil bath preset at 90°C.
  • After completion, the mixture is cooled, and the precipitated solid is filtered and washed with water (3 × 5 mL).
  • The product is purified and identified using $$ ^1H $$ NMR spectroscopy.

Yield:

  • Approximately 91% under optimized conditions.

Notes:

This method is efficient for synthesizing acetamides with high purity and yield. It employs mild reaction conditions, making it suitable for laboratory-scale synthesis.

Condensation Using Acetic Anhydride

Reaction Conditions:

Procedure:

  • The amino group reacts with acetic anhydride to form the acetamide derivative.
  • The reaction proceeds under controlled temperature to ensure selectivity.
  • Purification steps such as recrystallization or chromatography are used to isolate the final product.

Industrial Application:

This method is scalable for industrial production, utilizing large reactors and optimized purification techniques to achieve high yield and purity.

Coupling via Lutidine and TBTU

Reaction Conditions:

Procedure:

  • Ethyl phenoxyacetic acid is activated using TBTU in the presence of lutidine.
  • Diaminobenzene is added to the reaction mixture.
  • The solution is stirred at room temperature for a specified duration.
  • The product is purified through standard techniques such as extraction or chromatography.

Notes:

This method offers a robust approach for synthesizing complex acetamide derivatives with functionalized aromatic groups.

Two-Step Synthesis Using Thionyl Chloride

Reaction Conditions:

Stage 1:

  • Reagents: Methoxyphenylglycine, Thionyl chloride
  • Solvent: Methanol
  • Temperature: Reflux (~3 hours)

Stage 2:

  • Reagents: Ammonia solution
  • Temperature: Ambient (~20°C)

Procedure:

  • Methoxyphenylglycine reacts with thionyl chloride in methanol under reflux conditions to form an intermediate.
  • The intermediate is treated with ammonia solution at room temperature overnight.
  • The product is extracted using dichloromethane (DCM), followed by evaporation under reduced pressure.

Yield:

Approximately 12%, indicating lower efficiency compared to other methods.

Comparison of Methods

Method Yield Reaction Time Scalability Complexity
Sodium Azide Method High (~91%) Short (1 hour) Moderate Simple
Acetic Anhydride Condensation Moderate Moderate High Simple
Lutidine & TBTU Coupling Moderate Long High Complex
Two-Step Thionyl Chloride Low (~12%) Long Limited Moderate

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-((2-methoxyphenyl)amino)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction of the compound can yield amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenylacetamides.

Scientific Research Applications

Acetamide, 2-((2-methoxyphenyl)amino)- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including as an analgesic and anti-inflammatory agent.

    Industry: The compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of Acetamide, 2-((2-methoxyphenyl)amino)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in the synthesis of prostaglandins, leading to its anti-inflammatory effects. The exact molecular targets and pathways vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key analogs differ in substituents on the phenyl ring, heterocyclic moieties, or side chains. Below is a comparative analysis:

Compound Name Substituents/Modifications Key Spectral Data (IR/¹H-NMR) Reference
Acetamide, 2-((2-methoxyphenyl)amino)- 2-Methoxyphenyl, amino linkage IR: 3400 cm⁻¹ (N-H), 1650 cm⁻¹ (C=O); ¹H-NMR: δ 3.8 (OCH₃)
N-(2-Methoxyphenyl)-2-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide (3b) Piperidine-sulfonyl group IR: 1300 cm⁻¹ (SO₂); ¹H-NMR: δ 1.5–2.5 (piperidine)
N-(3-Methoxyphenyl)-2-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide (3c) 3-Methoxyphenyl Similar to 3b but δ 3.7 (OCH₃) shifted due to meta substitution
JNJ0966 Bithiazole core, 4′-methyl substitution HRMS: m/z 577.2316 [M+H]⁺; Binds MMP9 activation site
2-(3-Chloro-4-hydroxyphenyl)-N-phenethylacetamide (13) Phenethyl chain, chloro/hydroxy groups Enhanced 17β-HSD2 inhibition (hydrophobic interactions)

Key Research Findings

  • Positional Isomerism : Ortho-methoxy substitution (2-methoxyphenyl) enhances bioactivity compared to meta or para isomers (e.g., 3c vs. 3b) due to optimal steric and electronic effects .
  • Hybrid Structures : Incorporation of heterocycles (e.g., benzothiazole, thiazole) improves target specificity and pharmacokinetic profiles .

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